Dichloro[(+/-)-binap]digold(I)
Overview
Description
Scientific Research Applications
Dichloro[(+/-)-binap]digold(I) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and cycloadditions.
Medicinal Chemistry: Research has explored its potential as an anticancer agent due to the unique properties of gold complexes in interacting with biological molecules.
Material Science: The compound is studied for its potential in the development of new materials with unique electronic and optical properties.
Mechanism of Action
Target of Action
It is known that dichloro[(+/-)-binap]digold(i) is used as a catalyst in chemical reactions . As a catalyst, it facilitates the process of the reaction without being consumed in the process.
Mode of Action
As a catalyst, dichloro[(+/-)-binap]digold(i) likely interacts with its targets by lowering the activation energy of the reaction, speeding up the reaction rate .
Biochemical Pathways
As a catalyst, it is involved in facilitating chemical reactions, which could potentially affect various biochemical pathways .
Pharmacokinetics
As a catalyst used in chemical reactions, its bioavailability would be dependent on the specific conditions of the reaction .
Result of Action
As a catalyst, it facilitates chemical reactions, leading to the production of the desired products more efficiently .
Action Environment
The action, efficacy, and stability of Dichloro[(+/-)-binap]digold(I) can be influenced by various environmental factors such as temperature, pH, and the presence of other substances. These factors can affect the efficiency of Dichloro[(+/-)-binap]digold(I) as a catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dichloro[(+/-)-binap]digold(I) typically involves the reaction of gold(I) chloride with the chiral diphosphine ligand binap. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the gold(I) centers. A common solvent for this reaction is dichloromethane, and the reaction is often performed at room temperature. The general reaction can be represented as follows:
2AuCl+binap→Dichloro[(+/-)-binap]digold(I)
Industrial Production Methods: While specific industrial production methods for Dichloro[(+/-)-binap]digold(I) are not widely documented, the synthesis on a larger scale would likely follow similar principles as the laboratory synthesis, with adjustments for scale, such as larger reaction vessels and more rigorous control of reaction conditions to ensure purity and yield.
Types of Reactions:
Substitution Reactions: Dichloro[(+/-)-binap]digold(I) can undergo substitution reactions where the chloride ligands are replaced by other ligands such as phosphines or thiolates.
Oxidation and Reduction Reactions: The gold centers in Dichloro[(+/-)-binap]digold(I) can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include various phosphines and thiolates. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like iodine or reducing agents like sodium borohydride.
Major Products:
Substitution Reactions: The major products are typically new gold(I) complexes with different ligands.
Oxidation and Reduction Reactions: The products depend on the specific reagents used but can include gold(III) complexes or reduced gold species.
Comparison with Similar Compounds
Dichloro[(1,2-bis(diphenylphosphino)ethane)]digold(I): This compound features a different diphosphine ligand but shares similar structural and catalytic properties.
Dichloro[(1,3-bis(diphenylphosphino)propane)]digold(I): Another related compound with a different diphosphine ligand, also used in catalysis.
Uniqueness: Dichloro[(+/-)-binap]digold(I) is unique due to the chiral nature of the binap ligand, which can impart chirality to the resulting gold complex. This chiral property is particularly valuable in asymmetric catalysis, where the ability to induce chirality in the products is highly sought after.
Properties
IUPAC Name |
chlorogold;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2.2Au.2ClH/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;;/h1-32H;;;2*1H/q;2*+1;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCLMPWXOJPBJG-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Au].Cl[Au] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32Au2Cl2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475008 | |
Record name | ([1,1'-Binaphthalene]-2,2'-diyl)bis(diphenylphosphane)--chlorogold (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1087.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685138-48-1 | |
Record name | ([1,1'-Binaphthalene]-2,2'-diyl)bis(diphenylphosphane)--chlorogold (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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